4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
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Description
Scientific Research Applications
Synthetic Pathways and Catalysis
Compounds with similar structures have been synthesized through innovative pathways, showcasing the potential for chemical synthesis and catalysis. For example, 4-substituted 5-nitroisoquinolin-1-ones have been synthesized using palladium-catalyzed reactions, indicating the utility of these compounds in exploring new catalytic methods and synthetic routes (Dhami et al., 2009). This suggests that the target compound may also serve as a valuable entity in developing novel synthetic strategies.
Medicinal Chemistry and Biological Activity
The structural motifs present in the target compound are reminiscent of those found in molecules with significant biological activities. For instance, quinoline and isoquinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and cytotoxic properties. This includes research on 4-aminoquinolines and their rearrangements to quinolin-4-ylmethanesulfonamides, which have applications in antimalarial drug development (Kyung Hwan Oh et al., 2017). The structural similarity suggests that "4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one" could have potential applications in the field of medicinal chemistry, warranting further investigation into its biological activities.
Material Science and Photophysical Properties
Naphthalimide derivatives, closely related in structure to the compound of interest, have been explored for their aggregation-enhanced emission and solid-state emission properties (Srivastava et al., 2016). These properties are critical for developing new materials for optoelectronics, sensors, and imaging applications. The presence of aromatic systems and nitrogen atoms in the compound suggests it may also exhibit interesting photophysical properties suitable for these applications.
Chemical Sensors and Fluorescence Imaging
The nitro and amino functionalities, as well as the complex aromatic system present in the target compound, resemble those in molecules used as chemical sensors or for fluorescence imaging. Compounds designed with nitro groups in specific positions have shown significant fluorescence characteristics, which can be exploited in designing sensors for detecting biological and chemical entities (Min Dai et al., 2008).
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-20-13-5-3-2-4-12(13)16(17(18(20)22)21(23)24)19-9-11-6-7-14-15(8-11)26-10-25-14/h2-8,19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUVXPGAFGFLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663960 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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